2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide
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Overview
Description
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an acetamido group, a dichlorophenyl group, and a methylsulfonyl group attached to a butanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a suitable precursor is reacted with 3,4-dichlorobenzene.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the butanamide backbone: This involves the coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, dechlorinated compounds.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The dichlorophenyl group may enhance binding affinity to certain targets, while the acetamido and methylsulfonyl groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-(3,4-dichlorophenyl)butanamide: Lacks the methylsulfonyl group.
N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide: Lacks the acetamido group.
2-acetamido-N-phenyl-4-(methylsulfonyl)butanamide: Lacks the dichlorophenyl group.
Uniqueness
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in similar compounds. The presence of both the dichlorophenyl and methylsulfonyl groups can enhance its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
2-acetamido-N-(3,4-dichlorophenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-10(14)11(15)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMJXKYSAWAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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